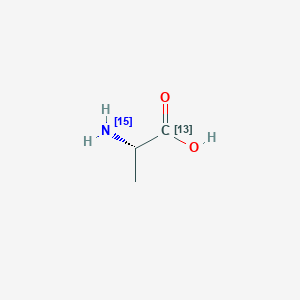
L-Alanine-1-13C,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine-1-13C,15N, also known as L-2-Aminopropionic acid-1-13C,15N, is a stable isotope-labeled compound. It is a non-essential amino acid that plays a crucial role in various metabolic processes. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in the fields of biochemistry and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Alanine-1-13C,15N can be synthesized through various methods, including the incorporation of stable isotopes into the alanine molecule. One common method involves the use of labeled precursors in a controlled chemical reaction to achieve the desired isotopic labeling. The reaction conditions typically involve maintaining a specific temperature, pH, and solvent environment to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes the use of specialized equipment and techniques to ensure the consistent incorporation of the isotopes and the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine-1-13C,15N undergoes various chemical reactions, including:
Oxidation: Conversion to pyruvate through oxidative deamination.
Reduction: Reduction to form alanine derivatives.
Substitution: Substitution reactions involving the amino group
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions involve the use of nucleophiles like ammonia or amines
Major Products Formed
Oxidation: Pyruvate and other keto acids.
Reduction: Alanine derivatives.
Substitution: Various substituted alanine compounds
Applications De Recherche Scientifique
L-Alanine-1-13C,15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Helps in studying protein synthesis and amino acid metabolism.
Medicine: Utilized in metabolic flux analysis to investigate metabolic disorders.
Industry: Employed in the production of labeled compounds for research and development
Mécanisme D'action
L-Alanine-1-13C,15N exerts its effects by participating in metabolic pathways where it acts as a substrate or intermediate. The labeled isotopes allow researchers to track its incorporation and transformation in various biochemical processes. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involve transamination, deamination, and decarboxylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Alanine-2-13C,15N
- D-Alanine-1-13C,15N
- β-Alanine-13C3,15N
- L-Alanine-13C3,15N,2,3,3,3-d4
Uniqueness
L-Alanine-1-13C,15N is unique due to its specific labeling at the carbon-1 and nitrogen positions, which makes it particularly useful for detailed metabolic studies. Compared to other labeled alanine compounds, it provides distinct advantages in tracking specific metabolic pathways and understanding the role of alanine in various biological processes .
Propriétés
Formule moléculaire |
C3H7NO2 |
|---|---|
Poids moléculaire |
91.08 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl(113C)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1,4+1 |
Clé InChI |
QNAYBMKLOCPYGJ-WGVUESGYSA-N |
SMILES isomérique |
C[C@@H]([13C](=O)O)[15NH2] |
SMILES canonique |
CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
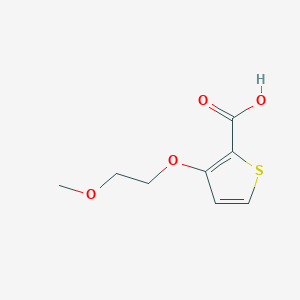

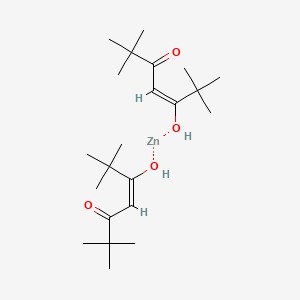

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
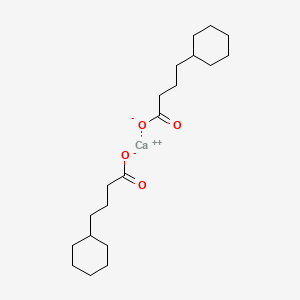

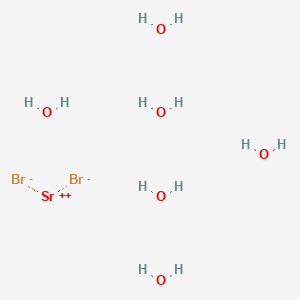

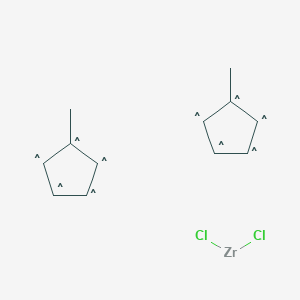
![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)
